molecular formula C14H12O2S B1267275 4-(Benzylsulfanyl)benzoic acid CAS No. 22855-95-4

4-(Benzylsulfanyl)benzoic acid

Cat. No. B1267275
CAS RN: 22855-95-4
M. Wt: 244.31 g/mol
InChI Key: BIGZCUUCDAVUIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-(Benzylsulfanyl)benzoic acid and related compounds involves multiple steps, including the use of precursors like 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehydes. Techniques such as 1H, 13C NMR, UV–VIS, and IR spectroscopy, alongside density functional theory (DFT) methods, are employed for structural confirmation and optimization of molecular geometries (Baul et al., 2009).

Molecular Structure Analysis

X-ray diffraction and NMR spectroscopy are pivotal in elucidating the molecular structure of 4-(Benzylsulfanyl)benzoic acid derivatives. Studies have revealed complex molecular arrangements, including the presence of hydrogen-bonded dimers and extended polymeric structures in solid states, highlighting the compound's intricate molecular interactions (Filho et al., 2019).

Chemical Reactions and Properties

Research has shown that 4-(Benzylsulfanyl)benzoic acid derivatives undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, dependent on the solvent and pH. Such reactivity is crucial for their application in synthesis and material science (Baul et al., 2009).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structures, are significantly influenced by the molecular structure. X-ray crystallography provides detailed insights into the crystalline structures and the impact of molecular arrangements on the physical properties of these compounds (Zugenmaier et al., 2003).

Chemical Properties Analysis

The chemical properties, such as reactivity towards electrophilic and nucleophilic agents, oxidation and reduction potentials, and the formation of complexes with metals, are essential for the compound's application in organic synthesis and catalysis. Studies using spectroscopic and electrochemical methods have provided valuable information on these properties, highlighting the versatility of 4-(Benzylsulfanyl)benzoic acid derivatives in chemical synthesis (Li et al., 2016).

Scientific Research Applications

Application in Synthesis and Characterization

  • 4-(Benzylsulfanyl)benzoic acid derivatives were synthesized using fly-ash:H3PO3 nano catalyst and characterized for their antimicrobial activities, demonstrating significant synthesis potential and biological applications (Dineshkumar & Thirunarayanan, 2019).

Role in Chemical Analysis and Structure Studies

  • Studies on compounds like 1-phenyl-2,3-dimethyl-5-oxo-1,2-dihydro-1H-pyrazol-4-ammonium 2[(2-carboxyphenyl) disulfanyl]benzoate, involving 4-(Benzylsulfanyl)benzoic acid, focus on structural characterization using spectroscopic techniques and X-ray analysis, highlighting its importance in molecular structure studies (Fazil et al., 2012).

Photophysical Properties and Coordination Compounds

  • Research on lanthanide 4-benzyloxy benzoates, which include derivatives of 4-(Benzylsulfanyl)benzoic acid, explores the influence of substituents on the photophysical properties of coordination compounds, emphasizing its role in developing materials with specific luminescent properties (Sivakumar et al., 2010).

Catalysis and Functionalization

  • 4-(Benzylsulfanyl)benzoic acid and its derivatives are explored in the context of Pd(II)-catalyzed meta-C–H functionalizations, indicating its potential in organic synthesis and drug molecule development (Li et al., 2016).

Hydrogen Bonding in Liquid Crystalline Nonsymmetric Dimers

  • In the field of liquid crystals, 4-(Benzylsulfanyl)benzoic acid derivatives are part of supramolecular complexes formed by hydrogen bonding, underlining their significance in the development of new liquid crystalline materials (Alaasar & Tschierske, 2019).

Spray-Drying and Microencapsulation

  • Benzoic acid, related to 4-(Benzylsulfanyl)benzoic acid, is studied for microencapsulation using spray-drying techniques, which is vital in food preservation and pharmaceutical applications (Marques et al., 2016).

properties

IUPAC Name

4-benzylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGZCUUCDAVUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309512
Record name 4-(benzylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzylsulfanyl)benzoic acid

CAS RN

22855-95-4
Record name NSC212201
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(benzylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.